Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride
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Overview
Description
Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitro group, a pyridinyl group, and a piperazinyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride typically involves multiple steps, including nitration, amidation, and piperazine ring formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and other functional groups in the compound play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(2-pyridinyl)benzamide
- N-Benzyl-4-nitro-N-(2-pyridinyl)benzamide
Uniqueness
Compared to similar compounds, Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride stands out due to its additional piperazinyl and tetramethyl groups. These modifications enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104373-53-7 |
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Molecular Formula |
C22H31Cl2N5O3 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-4-nitro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C22H29N5O3.2ClH/c1-15-17(3)21(27(29)30)18(4)16(2)20(15)22(28)24-9-10-25-11-13-26(14-12-25)19-7-5-6-8-23-19;;/h5-8H,9-14H2,1-4H3,(H,24,28);2*1H |
InChI Key |
KFZIXFYOLXRCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=N3)C)C)[N+](=O)[O-])C.Cl.Cl |
Origin of Product |
United States |
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